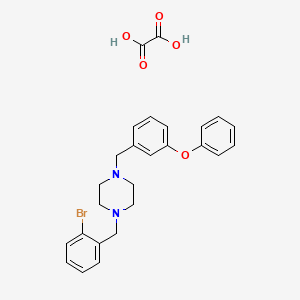
2-(4-iodophenoxy)ethyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-iodophenoxy)ethyl phenylcarbamate, also known as IPC, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of protein kinase C (PKC), which is a family of enzymes that are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
Mecanismo De Acción
2-(4-iodophenoxy)ethyl phenylcarbamate works by binding to the regulatory domain of PKC, which prevents the enzyme from being activated by diacylglycerol and other activators. This inhibition of PKC activity leads to a decrease in cell proliferation and an increase in apoptosis.
Biochemical and Physiological Effects:
2-(4-iodophenoxy)ethyl phenylcarbamate has been shown to have a wide range of biochemical and physiological effects. In addition to its role as a PKC inhibitor, 2-(4-iodophenoxy)ethyl phenylcarbamate has been shown to inhibit the activity of other enzymes, such as protein kinase A and cyclic AMP phosphodiesterase. 2-(4-iodophenoxy)ethyl phenylcarbamate has also been shown to affect the expression of various genes, including those involved in cell cycle regulation, apoptosis, and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-iodophenoxy)ethyl phenylcarbamate in lab experiments is its specificity for PKC inhibition. This allows researchers to study the role of PKC in various cellular processes without the interference of other enzymes. However, one limitation of using 2-(4-iodophenoxy)ethyl phenylcarbamate is its low solubility in water, which can make it difficult to use in some experimental systems.
Direcciones Futuras
There are several future directions for research on 2-(4-iodophenoxy)ethyl phenylcarbamate. One area of interest is the development of more potent and selective PKC inhibitors based on the 2-(4-iodophenoxy)ethyl phenylcarbamate structure. Another area of research is the identification of new cellular targets for 2-(4-iodophenoxy)ethyl phenylcarbamate, which could lead to the development of new therapeutic agents for cancer and other diseases. Additionally, further studies are needed to explore the potential side effects of 2-(4-iodophenoxy)ethyl phenylcarbamate and its safety for human use.
Métodos De Síntesis
The synthesis of 2-(4-iodophenoxy)ethyl phenylcarbamate involves the reaction of 4-iodophenol with 2-(chloromethyl)oxirane to form 2-(4-iodophenoxy)ethyl chloride. This intermediate is then reacted with phenyl isocyanate to form 2-(4-iodophenoxy)ethyl phenylcarbamate. The overall yield of this synthesis method is around 40%.
Aplicaciones Científicas De Investigación
2-(4-iodophenoxy)ethyl phenylcarbamate has been used extensively in scientific research as a PKC inhibitor. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. 2-(4-iodophenoxy)ethyl phenylcarbamate has also been used to study the role of PKC in various cellular processes, such as cell migration, invasion, and angiogenesis.
Propiedades
IUPAC Name |
2-(4-iodophenoxy)ethyl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14INO3/c16-12-6-8-14(9-7-12)19-10-11-20-15(18)17-13-4-2-1-3-5-13/h1-9H,10-11H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPZQFVUZZRNRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OCCOC2=CC=C(C=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5406581 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-chloro-3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4926122.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-hydroxyphenyl)-4-piperidinecarboxamide](/img/structure/B4926125.png)
![(2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methyl-1,2,5-oxadiazol-3-yl)methanone]](/img/structure/B4926146.png)

![1-[(7,9,11-trimethyl-2,4-dioxaspiro[5.5]undec-8-en-3-yl)methyl]piperidine](/img/structure/B4926161.png)
![3-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid](/img/structure/B4926162.png)


![4-[4-(2-bromo-6-chloro-4-methylphenoxy)butyl]morpholine](/img/structure/B4926171.png)

![N-ethyl-4-{5-[(phenylacetyl)amino]-1H-pyrazol-1-yl}-1-piperidinecarboxamide](/img/structure/B4926191.png)
![N-(3-chlorophenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4926194.png)
![4-[3,5-bis(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4926206.png)